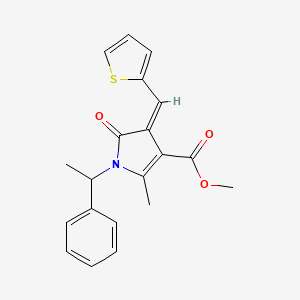![molecular formula C26H23N3O2 B11604554 2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11604554.png)
2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(E)-(1-benzyl-1H-indol-3-yl)méthylidène]amino}-3a,4,7,7a-tétrahydro-1H-4,7-éthanoisoindole-1,3(2H)-dione est un composé organique complexe qui présente une structure unique combinant une partie indole avec un squelette de tétrahydroisoindole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{[(E)-(1-benzyl-1H-indol-3-yl)méthylidène]amino}-3a,4,7,7a-tétrahydro-1H-4,7-éthanoisoindole-1,3(2H)-dione implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la condensation de la 1-benzyl-1H-indole-3-carbaldéhyde avec une amine appropriée, suivie d'une cyclisation pour former le cycle tétrahydroisoindole. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs, tels que des acides de Lewis, et de solvants comme le dichlorométhane ou le toluène.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour assurer un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et l'utilisation de réacteurs automatisés peuvent améliorer l'efficacité du processus de production. De plus, des méthodes de purification comme la recristallisation et la chromatographie sont utilisées pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
2-{[(E)-(1-benzyl-1H-indol-3-yl)méthylidène]amino}-3a,4,7,7a-tétrahydro-1H-4,7-éthanoisoindole-1,3(2H)-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir le composé en dérivés réduits.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l'hydrure de lithium et d'aluminium dans l'éther.
Substitution : Solvants halogénés et nucléophiles comme les halogénures d'alkyle ou les amines.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
2-{[(E)-(1-benzyl-1H-indol-3-yl)méthylidène]amino}-3a,4,7,7a-tétrahydro-1H-4,7-éthanoisoindole-1,3(2H)-dione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat pour le développement de médicaments en raison de ses caractéristiques structurelles uniques et de ses effets thérapeutiques potentiels.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les nanomatériaux.
Mécanisme d'action
Le mécanisme d'action de 2-{[(E)-(1-benzyl-1H-indol-3-yl)méthylidène]amino}-3a,4,7,7a-tétrahydro-1H-4,7-éthanoisoindole-1,3(2H)-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il pourrait inhiber l'activité enzymatique en se liant au site actif ou modifier les voies de signalisation des récepteurs en agissant comme un agoniste ou un antagoniste.
Applications De Recherche Scientifique
2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
- Ethyl acetoacetate
Unicité
2-{[(E)-(1-benzyl-1H-indol-3-yl)méthylidène]amino}-3a,4,7,7a-tétrahydro-1H-4,7-éthanoisoindole-1,3(2H)-dione se distingue par sa combinaison unique d'une partie indole et d'un squelette de tétrahydroisoindole. Cette caractéristique structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C26H23N3O2 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
4-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C26H23N3O2/c30-25-23-18-10-11-19(13-12-18)24(23)26(31)29(25)27-14-20-16-28(15-17-6-2-1-3-7-17)22-9-5-4-8-21(20)22/h1-11,14,16,18-19,23-24H,12-13,15H2/b27-14+ |
Clé InChI |
NYERNECKBAKABG-MZJWZYIUSA-N |
SMILES isomérique |
C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6 |
SMILES canonique |
C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11604473.png)

![2-(3,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11604483.png)
![7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604486.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11604490.png)
![ethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11604496.png)
![(4E)-4-[4-(allyloxy)-3-methoxybenzylidene]-3-methylisoxazol-5(4H)-one](/img/structure/B11604505.png)
![3-[1-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11604511.png)
![2-{(5Z)-5-[4-(diethylamino)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11604515.png)
![5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11604521.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604530.png)
![(2E)-3-(furan-2-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide](/img/structure/B11604531.png)
![9-(4-methoxyphenyl)-2-(o-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11604532.png)
![3-[({[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid](/img/structure/B11604552.png)
